Methyl 2,2,2-trifluoroethyl carbonate
Overview
Description
Methyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C4H5F3O3. It is known for its high thermal and electrochemical stability, making it a valuable additive in various applications, particularly in the field of lithium-ion batteries .
Mechanism of Action
As an electrolyte additive in lithium-ion batteries (LIBs), FEMC plays an important role in forming a stable solid electrolyte interphase (SEI) and effective passivation of the cathode surfaces, resulting in enhanced discharge capacity and cyclability . Even the addition of 5 wt % of FEMC was found to be very effective in forming a stable SEI layer and protecting the surface of the cathode .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of methyl chloroformate with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 2,2,2-trifluoroethanol and carbon dioxide .
Scientific Research Applications
Methyl 2,2,2-trifluoroethyl carbonate has several scientific research applications, including:
Lithium-Ion Batteries: It is used as an electrolyte additive to improve the performance and stability of lithium-ion batteries. .
Solvent in Chromatography: Due to its low boiling point and high vapor pressure, it is used as a solvent in chromatographic and distillation processes.
Chemical Synthesis: It serves as a reagent in the synthesis of various compounds, particularly those requiring fluorinated intermediates.
Comparison with Similar Compounds
Similar Compounds
Ethyl Methyl Carbonate: Another carbonate-based solvent used in lithium-ion batteries, but with lower thermal stability compared to methyl 2,2,2-trifluoroethyl carbonate.
Fluoroethylene Carbonate: A cyclic carbonate with high solvating power for lithium ions, often used in combination with this compound for improved battery performance.
Uniqueness
This compound stands out due to its high thermal and electrochemical stability, making it particularly valuable in applications requiring robust performance under extreme conditions. Its ability to form a stable SEI layer in lithium-ion batteries further enhances its utility in this field .
Properties
IUPAC Name |
methyl 2,2,2-trifluoroethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPVMEKUJUKTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590869 | |
Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-95-8 | |
Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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